molecular formula C20H24N2O3 B2712209 6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide CAS No. 2034278-01-6

6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide

Cat. No.: B2712209
CAS No.: 2034278-01-6
M. Wt: 340.423
InChI Key: NGHUEGCYROFZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide is a synthetic organic compound that features a nicotinamide core structure

Scientific Research Applications

6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to nicotinamide, which is involved in various biological processes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under high temperature and pressure.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenethyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran group can be attached through a nucleophilic substitution reaction using tetrahydropyran-4-yl methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenethyl and tetrahydropyran groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenethyl and tetrahydropyran groups.

    Reduction: Reduced forms of the nicotinamide core.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Mechanism of Action

The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide core can interact with nicotinamide adenine dinucleotide (NAD) dependent enzymes, influencing various metabolic pathways. The phenethyl and tetrahydropyran groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog with a similar core structure but lacking the phenethyl and tetrahydropyran groups.

    Phenethylamine: Shares the phenethyl group but lacks the nicotinamide core.

    Tetrahydropyran: Contains the tetrahydropyran ring but lacks the nicotinamide and phenethyl groups.

Uniqueness

6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide is unique due to the combination of the nicotinamide core with the phenethyl and tetrahydropyran groups, which may confer distinct biological and chemical properties not observed in the individual components.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)-N-(2-phenylethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(21-11-8-16-4-2-1-3-5-16)18-6-7-19(22-14-18)25-15-17-9-12-24-13-10-17/h1-7,14,17H,8-13,15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHUEGCYROFZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.